molecular formula C9H8ClNS2 B2530205 7-chloro-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione CAS No. 110766-73-9

7-chloro-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione

Cat. No.: B2530205
CAS No.: 110766-73-9
M. Wt: 229.74
InChI Key: JOUFDADZNMTYPZ-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione (CAS 110766-73-9) is a chemical compound based on the versatile 1,5-benzothiazepine pharmacophore. Benzothiazepines are a significant class of heterocyclic compounds containing a benzene ring fused to a seven-membered thiazepine ring, and they are recognized for their wide spectrum of pharmacological activities in research settings . The core benzothiazepine structure is a privileged scaffold in medicinal chemistry, known for its application in developing ligands for various biological targets . This particular derivative is part of a family of compounds that have been synthesized and investigated for their potential research value. The 1,5-benzothiazepine core, in general, has been reported to exhibit crucial activities such as anticancer, antidiabetic, anti-inflammatory, antiviral, antimalarial, and calcium channel blocking effects in scientific studies . Furthermore, closely related 2,3-dihydro-1,5-benzothiazepine derivatives have recently been identified as potent inhibitors of the tyrosinase enzyme, demonstrating excellent inhibitory profiles in research assays . The presence of the thione group in this molecule may influence its binding affinity and interaction with biological systems, making it a point of interest for structure-activity relationship (SAR) studies . As a building block, this compound offers researchers a valuable intermediate for the design and synthesis of novel molecules for pharmaceutical and agrochemical research, including molecular docking and ADMET prediction studies to explore biological interactions . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-chloro-3,5-dihydro-2H-1,5-benzothiazepine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS2/c10-6-1-2-8-7(5-6)11-9(12)3-4-13-8/h1-2,5H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUFDADZNMTYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Cl)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 2-Amino-5-Chlorobenzenethiol with α,β-Unsaturated Ketones

A widely reported method involves the condensation of 2-amino-5-chlorobenzenethiol with α,β-unsaturated ketones in refluxing ethanol or toluene. For instance, reacting 2-amino-5-chlorobenzenethiol with methyl vinyl ketone in toluene under acidic conditions yields the benzothiazepinone core. The chlorine substituent at position 7 is introduced via the starting arylthiol, ensuring regioselectivity.

Lithium Aluminum Hydride Reduction of Dihydro Precursors

Alternative approaches, as described in patent literature, utilize lithium aluminum hydride (LiAlH4) to reduce 2,3-dihydro-1,5-benzothiazepin-4-ones to their tetrahydro analogs. For example, treating 2,3-dihydro-2-phenyl-7-chloro-1,5-benzothiazepin-4-one with LiAlH4 in anhydrous ether produces 2,3,4,5-tetrahydro-2-phenyl-7-chloro-1,5-benzothiazepine, which is subsequently functionalized. While this method primarily yields amine derivatives, the ketone intermediate can be isolated under controlled conditions.

Thionation of Benzothiazepinone to Thione

The conversion of the 4-ketone to the 4-thione moiety is achieved using thionation reagents, with Lawesson’s reagent being the most efficacious.

Lawesson’s Reagent-Mediated Thionation

In a representative procedure, 7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is treated with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in 1,2-dimethoxyethane (DME) at 80°C for 5 hours. The reaction proceeds via nucleophilic attack of the reagent’s sulfur atoms on the carbonyl carbon, followed by rearrangement to yield the thione (81% yield). Key parameters include:

Parameter Condition
Reagent Lawesson’s reagent (1.5 equiv)
Solvent 1,2-Dimethoxyethane
Temperature 80°C
Reaction Time 5 hours
Work-up NaHCO3 quenching, EtOAc extraction
Purification Column chromatography

Alternative Thionation Agents

While Lawesson’s reagent is optimal, phosphorus pentasulfide (P4S10) has been employed in non-polar solvents like toluene. However, this method often requires higher temperatures (110–120°C) and longer reaction times (12–24 hours), resulting in lower yields (50–60%).

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (CDCl3) : Signals at δ 9.85 (br s, 1H, NH), 7.54–7.36 (m, aromatic protons), and 4.81 (br s, 2H, CH2) confirm the thione structure.
  • 13C NMR : A characteristic peak at δ 200.2 ppm corresponds to the thiocarbonyl group.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]+ at m/z 321.0016 aligns with the theoretical mass of C15H11Cl2N2S.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Cyclocondensation High regioselectivity, modular Requires specialized starting materials
LiAlH4 Reduction Scalable for amine derivatives Low ketone intermediate yield
Lawesson’s Reagent High efficiency (81% yield) Cost of reagent
P4S10 Thionation Economical Harsh conditions, lower yields

Chemical Reactions Analysis

Types of Reactions

7-chloro-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The chlorine atom in the benzothiazepine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazepine ring.

Scientific Research Applications

Medicinal Applications

Antidepressant Activity
Research indicates that benzothiazepine derivatives, including 7-chloro-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione, exhibit significant antidepressant properties. A patent (US3562257A) highlights the compound's effectiveness as an antidepressant with lower toxicity compared to other similar compounds like thiazesim . This makes it a promising candidate for the development of new antidepressant medications.

Tranquilizing Effects
The compound has also been noted for its tranquilizing effects. Its chemical structure allows it to interact with neurotransmitter systems in the brain, potentially offering therapeutic benefits for anxiety disorders .

Coronary Vasodilator
Another notable application is its function as a coronary vasodilator. This property can be beneficial in treating cardiovascular conditions by promoting blood flow and reducing heart strain .

Synthesis and Chemical Reactions

Organic Synthesis
this compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating other complex molecules. For instance, it can be converted into its alkali metal salt for further reactions with aminoalkyl halides, facilitating the synthesis of new derivatives with enhanced biological activity .

Several studies have explored the therapeutic potential of benzothiazepine derivatives:

  • Antidepressant Efficacy Study : A comparative study demonstrated that derivatives of benzothiazepines have antidepressant activities comparable to established treatments but with reduced side effects. The study emphasized the need for further clinical trials to validate these findings .
  • Vasodilatory Effects : Research published in pharmacological journals has shown that compounds similar to this compound exhibit vasodilatory effects in animal models, suggesting potential applications in treating hypertension and other cardiovascular diseases .

Mechanism of Action

The mechanism of action of 7-chloro-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-chloro-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione with structurally related compounds, focusing on molecular features, synthesis, and biological activities.

Structural Comparisons

Key Structural Differences:

Heteroatom Substitution: Benzothiazepines vs. Thione vs. Ketone: The thione group (C=S) in the target compound versus ketone (C=O) in derivatives like 7-chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one () impacts electron delocalization and metabolic stability. Thiones are stronger hydrogen-bond acceptors, which may enhance receptor interactions .

Substituent Effects: Chlorine Position: The 7-chloro substituent in the target compound is critical for electronic modulation. Analogous chlorinated derivatives, such as (7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone (), demonstrate how halogenation enhances stability and bioactivity .

Pharmacological and Physical Properties

  • Antimicrobial Activity: Benzothiazepine analogs with chloro and methoxy substituents () exhibit moderate antimicrobial activity, suggesting the target compound’s thione group could enhance efficacy via improved target binding .
  • Thermodynamic Stability: Chlorine and sulfur atoms contribute to higher molecular weights and densities compared to oxygen-containing analogs (e.g., benzoxazepine thiones in ) .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
This compound Benzothiazepine 7-Cl, 4-thione C₁₀H₉ClNS₂ 258.77 High lipophilicity, antimicrobial potential
7-Chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Benzothiazepinone 7-Cl, 5-ethyl, 4-ketone C₁₁H₁₂ClNO₃S 297.73 Ethyl group enhances metabolic stability
7-Chloro-3,4-dihydro-2H-1,4-benzoxazepine-5-thione Benzoxazepine 7-Cl, 5-thione C₉H₈ClNOS 213.68 Reduced lipophilicity vs. benzothiazepines
6,7-Dimethoxy-2H-1,4-benzothiazine-3(4H)-thione Benzothiazine 6,7-OCH₃, 3-thione C₁₀H₁₁NO₂S₂ 265.33 Methoxy groups improve solubility

Biological Activity

7-Chloro-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, antidiabetic, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C9H8ClNS2C_9H_8ClNS_2 with a molecular weight of 229.75 g/mol. It features a benzothiazepine ring system that contributes to its biological activity. The compound exhibits a melting point of approximately 248°C to 250°C .

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Candida albicans2–6 μg/mL
Escherichia coliSignificant inhibition observed
Staphylococcus aureusEffective at low concentrations

The compound's mechanism of action may involve the inhibition of bacterial enzymes or interference with cellular processes essential for microbial survival .

2. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through various mechanisms:

Cancer Cell LineIC50 Value (μg/mL)
HT-29 (Colon Cancer)28
MCF-7 (Breast Cancer)27
DU-145 (Prostate Cancer)16

The presence of halogen substituents in its structure has been linked to enhanced anticancer activity, suggesting that structural modifications can optimize therapeutic efficacy .

3. Antidiabetic Activity

Recent investigations into the antidiabetic properties of this compound have yielded promising results. In animal models, the compound significantly reduced blood glucose levels:

CompoundBlood Glucose Level (mg/dL)
Control114.74 ± 5.09
Compound 13B108.42 ± 3.98
Compound 14B109.71 ± 4.23

These findings suggest that the compound may act as a potential therapeutic agent for managing diabetes through mechanisms that warrant further exploration .

4. Other Pharmacological Effects

In addition to the aforementioned activities, this compound has demonstrated:

  • Anti-inflammatory effects: Reducing inflammation markers in various models.
  • Antioxidant properties: Scavenging free radicals and protecting cellular integrity.

These activities contribute to its overall therapeutic profile and potential applications in treating various diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several benzothiazepine derivatives, including this compound against clinical isolates of pathogens like Candida and Staphylococcus. The results indicated significant potency compared to standard antibiotics .
  • Cytotoxicity Assays : In a comparative study involving multiple benzothiazepine derivatives, the compound exhibited superior cytotoxicity against HT-29 and MCF-7 cell lines when compared to Methotrexate, a standard chemotherapy drug .
  • In Vivo Antidiabetic Activity : An investigation into the antidiabetic effects revealed that administration of the compound led to significant reductions in blood glucose levels in diabetic rat models, suggesting its potential for further development as an antidiabetic agent .

Q & A

Basic: What are the common synthesis routes and characterization techniques for 7-chloro-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including cyclization of thioamide precursors and halogenation. Key steps may include:

  • Cyclization: Using thiourea derivatives under acidic conditions to form the benzothiazepine core .
  • Halogenation: Introducing chlorine via electrophilic substitution (e.g., using Cl₂ or SOCl₂) at the 7-position .
    Characterization:
  • NMR Spectroscopy (¹H, ¹³C) to confirm regiochemistry and purity.
  • Mass Spectrometry (HRMS) for molecular weight validation.
  • X-ray Crystallography (if crystalline) to resolve stereochemical ambiguities .

Advanced: How can researchers resolve contradictory data in pharmacological studies of this compound (e.g., conflicting receptor binding affinities)?

Methodological Answer:
Contradictions may arise from assay conditions or structural isomerism. Strategies include:

  • Dose-Response Curves: Validate activity across multiple concentrations to rule out false positives/negatives.
  • Isomer Purity Analysis: Use chiral HPLC or circular dichroism to confirm enantiomeric purity, as stereochemistry impacts receptor interactions .
  • Computational Docking: Compare binding modes in silico (e.g., AutoDock Vina) to identify plausible interaction sites .

Basic: What experimental conditions are critical for maintaining the stability of this compound during storage and handling?

Methodological Answer:
The compound is susceptible to hydrolysis under acidic/basic conditions. Best practices include:

  • Storage: In anhydrous environments (desiccators, argon atmosphere) at -20°C.
  • Handling: Use inert solvents (e.g., DMF, DMSO) to prevent degradation .
  • Stability Testing: Monitor via TLC or HPLC over time under varying pH and temperature conditions .

Advanced: What computational approaches are recommended for predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Assess conformational stability in lipid bilayers (e.g., GROMACS) for membrane-bound targets .
  • QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • Free Energy Perturbation (FEP): Quantify binding affinity changes upon structural modifications .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE: Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation: Use fume hoods due to potential sulfur-based degradation products .
  • Waste Disposal: Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can structural modifications enhance the compound’s selectivity for specific biological targets?

Methodological Answer:

  • SAR Studies: Introduce substituents at the 2-methylphenyl group (e.g., electron-withdrawing groups) to modulate steric/electronic effects .
  • Prodrug Design: Modify the thione group to improve membrane permeability, followed by enzymatic activation in vivo .
  • Fragment-Based Screening: Identify key pharmacophores via X-ray crystallography of ligand-target complexes .

Basic: Which analytical techniques are most effective for quantifying impurities in synthesized batches?

Methodological Answer:

  • HPLC-PDA: Detect and quantify impurities >0.1% using C18 columns and gradient elution .
  • Elemental Analysis: Verify chlorine content (±0.3% deviation) .
  • TGA/DSC: Assess thermal stability and polymorphic forms .

Advanced: What methodologies are used to investigate the compound’s potential as an enzyme inhibitor?

Methodological Answer:

  • Kinetic Assays: Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases) .
  • Surface Plasmon Resonance (SPR): Determine real-time binding kinetics (kₒₙ/kₒff) .
  • Cryo-EM: Resolve inhibitor-enzyme complexes at near-atomic resolution .

Basic: How can researchers assess the compound’s solubility for in vitro assays?

Methodological Answer:

  • Shake-Flask Method: Measure solubility in PBS, DMSO, or simulated gastric fluid via UV-Vis spectrophotometry .
  • Co-Solvency Approach: Use ethanol or PEG to enhance solubility while monitoring stability .

Advanced: What strategies address challenges in scaling up synthesis while maintaining yield and purity?

Methodological Answer:

  • Flow Chemistry: Optimize reaction parameters (residence time, temperature) for continuous production .
  • Design of Experiments (DoE): Use factorial design to identify critical variables (e.g., catalyst loading, solvent ratio) .
  • In-line PAT Tools: Monitor reactions in real-time via FTIR or Raman spectroscopy .

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